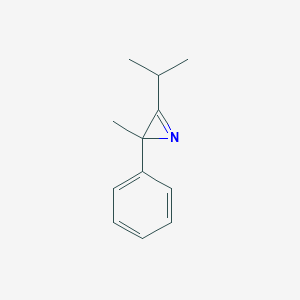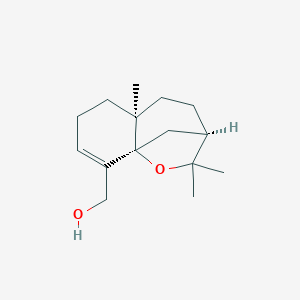![molecular formula C7H11NOS B008992 Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) CAS No. 107942-26-7](/img/structure/B8992.png)
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI), also known as DMTP, is a chemical compound that has been used in scientific research for various purposes. It is a derivative of pyrrole, a five-membered aromatic ring that contains one nitrogen atom. DMTP is a thioether, which means it contains a sulfur atom bonded to a carbon atom. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) is not fully understood. It has been suggested that Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) acts as an antioxidant and scavenges free radicals. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has also been shown to inhibit the activity of some enzymes that are involved in the production of reactive oxygen species. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to increase the expression of some antioxidant enzymes.
Effets Biochimiques Et Physiologiques
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in animal models of oxidative stress. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to reduce inflammation in animal models of inflammation. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has some advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound and can be stored for long periods without degradation. Another advantage is that it is relatively easy to synthesize. One limitation is that the yield of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) using current methods is relatively low. Another limitation is that the mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) is not fully understood.
Orientations Futures
There are several future directions for the study of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI). One direction is to investigate the mechanism of action of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) in more detail. Another direction is to investigate the potential use of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) in the treatment of other diseases that are characterized by oxidative stress and inflammation. Another direction is to develop new methods for the synthesis of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) that have higher yields.
Méthodes De Synthèse
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been synthesized using different methods. One method involves the reaction of 3,4-dihydro-2H-pyrrole with methylthiolate in the presence of sodium hydride. Another method involves the reaction of 3,4-dihydro-2H-pyrrole with methylthiolate in the presence of a palladium catalyst. The yield of Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) using these methods varies from 20-50%.
Applications De Recherche Scientifique
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been used in scientific research for various purposes. It has been studied for its potential use as an anti-cancer agent. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to reduce inflammation in animal models of inflammation. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has also been studied for its potential use in the treatment of Parkinson's disease. Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) has been shown to protect dopaminergic neurons from oxidative stress in animal models of Parkinson's disease.
Propriétés
Numéro CAS |
107942-26-7 |
|---|---|
Nom du produit |
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI) |
Formule moléculaire |
C7H11NOS |
Poids moléculaire |
157.24 g/mol |
Nom IUPAC |
1-(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C7H11NOS/c1-5(9)6-3-7(10-2)8-4-6/h6H,3-4H2,1-2H3 |
Clé InChI |
RKGZXWXOIRSWJF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CC(=NC1)SC |
SMILES canonique |
CC(=O)C1CC(=NC1)SC |
Synonymes |
Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



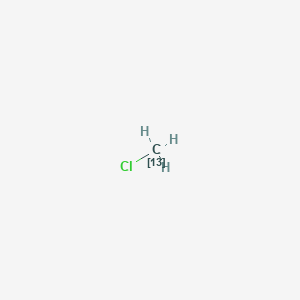
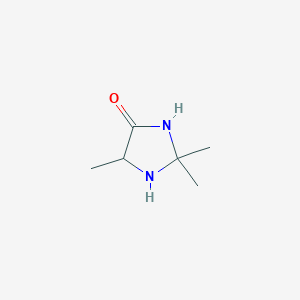
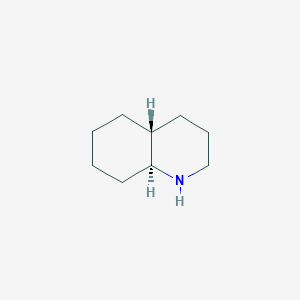

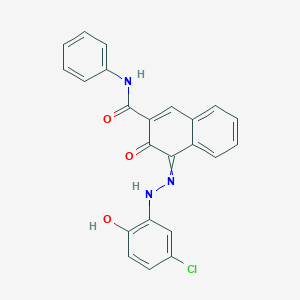
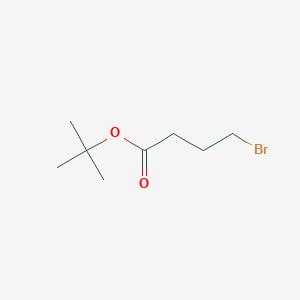
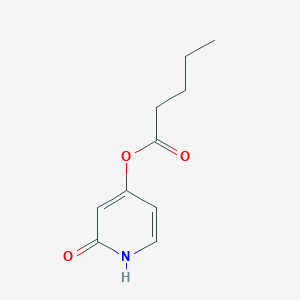
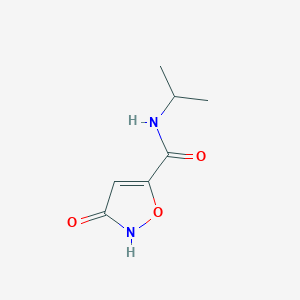
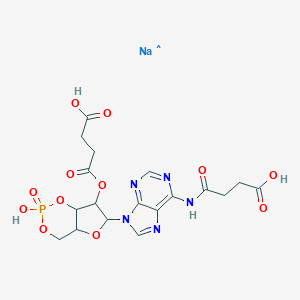
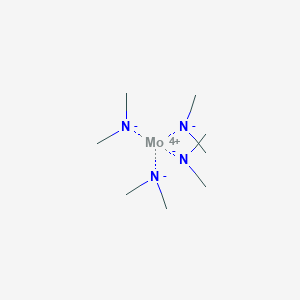
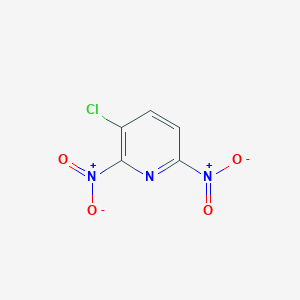
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-ethenyl-3H-purin-6-one](/img/structure/B8936.png)
